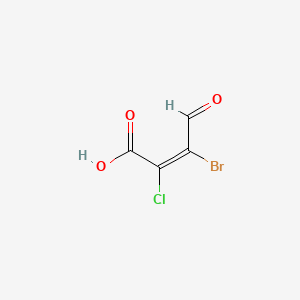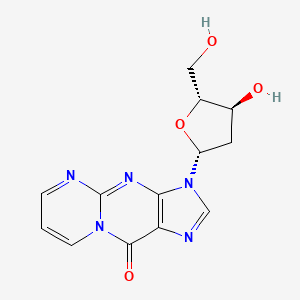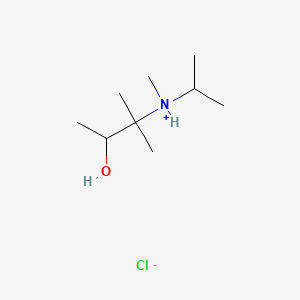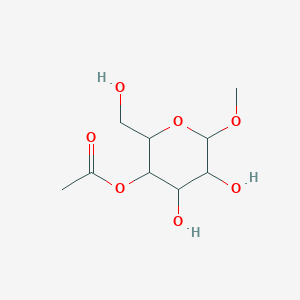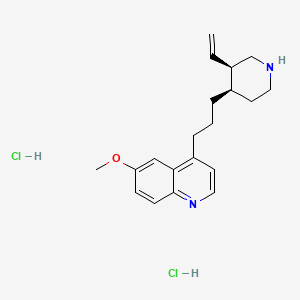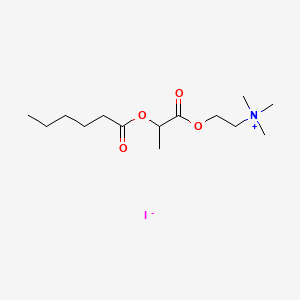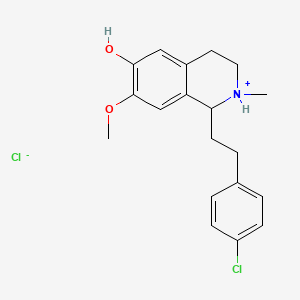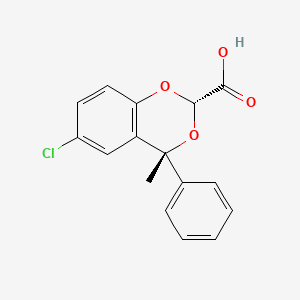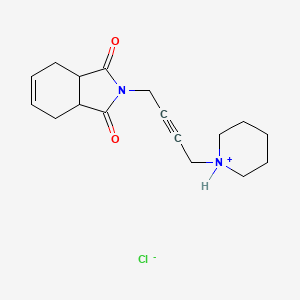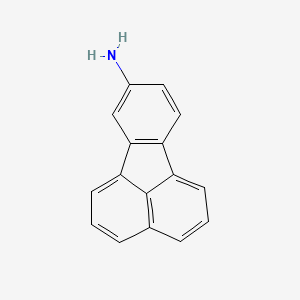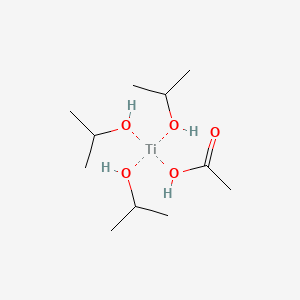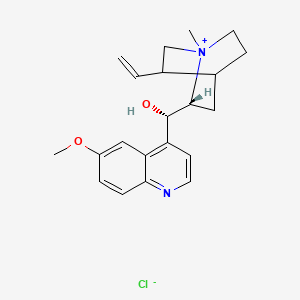
Quinine, methochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinine, methochloride is a derivative of quinine, an alkaloid derived from the bark of the cinchona tree. Quinine has been historically significant as an antimalarial agent and is known for its bitter taste, which is also utilized in tonic water. This compound, like its parent compound, has various medicinal properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of quinine, methochloride typically involves the transformation of quinine into its methochloride form. This can be achieved by reacting quinine with methyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of quinine from the bark of the cinchona tree, followed by its chemical modification. The extraction process includes liquid-solid extraction using solvents like ethanol. The extracted quinine is then reacted with methyl chloride to produce this compound .
Chemical Reactions Analysis
Types of Reactions: Quinine, methochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, quinine.
Substitution: It can undergo substitution reactions where the methochloride group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Reagents such as sodium hydroxide or other nucleophiles can facilitate substitution reactions
Major Products: The major products formed from these reactions include various quinone derivatives, reduced quinine, and substituted quinine compounds .
Scientific Research Applications
Quinine, methochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: It serves as a tool for studying cellular processes and as a model compound in pharmacological studies.
Medicine: this compound is investigated for its potential antimalarial properties and its effects on muscle membrane and sodium channels.
Industry: It is used in the production of pharmaceuticals and as a flavoring agent in the food industry .
Mechanism of Action
Quinine, methochloride can be compared with other quinoline derivatives such as:
Chloroquine: Another antimalarial drug with a similar mechanism of action but different chemical structure.
Amodiaquine: Used for its antimalarial and anti-inflammatory properties.
Mefloquine: Known for its efficacy against multidrug-resistant malaria
Uniqueness: this compound is unique due to its specific chemical structure, which allows it to be used in various applications beyond its antimalarial properties. Its ability to interact with muscle membranes and sodium channels sets it apart from other quinoline derivatives .
Comparison with Similar Compounds
- Chloroquine
- Amodiaquine
- Mefloquine
- Tafenoquine
- Bulaquine
Properties
CAS No. |
63717-11-3 |
|---|---|
Molecular Formula |
C21H27ClN2O2 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
(S)-[(2R)-5-ethenyl-1-methyl-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;chloride |
InChI |
InChI=1S/C21H27N2O2.ClH/c1-4-14-13-23(2)10-8-15(14)11-20(23)21(24)17-7-9-22-19-6-5-16(25-3)12-18(17)19;/h4-7,9,12,14-15,20-21,24H,1,8,10-11,13H2,2-3H3;1H/q+1;/p-1/t14?,15?,20-,21+,23?;/m1./s1 |
InChI Key |
JDGBARYFQADTHZ-KCWPWBDNSA-M |
Isomeric SMILES |
C[N+]12CCC(C[C@@H]1[C@H](C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Canonical SMILES |
C[N+]12CCC(CC1C(C3=C4C=C(C=CC4=NC=C3)OC)O)C(C2)C=C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,2-Dioxaphosphorinane, 2,2'-[(2,2-dimethyl-1,3-propanediyl)bis(oxy)]bis[5,5-dimethyl-, 2,2'-dioxide](/img/structure/B13766044.png)
